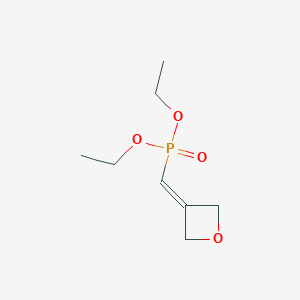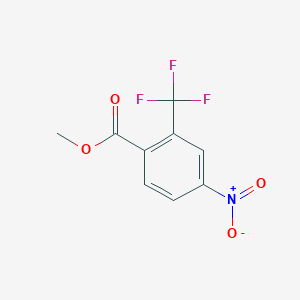
2-(Piperidin-4-yloxy)nicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “2-(Piperidin-4-yloxy)nicotinic acid” is C11H14N2O3 . Its molecular weight is 222.24 g/mol .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Applications De Recherche Scientifique
Heterocyclic Synthesis
2-(Piperidin-4-yloxy)nicotinic acid and related compounds have been studied for their role in heterocyclic synthesis. For instance, nicotinic acid esters were used to create thieno[2, 3-b]pyridines, pyrido[3′,2′:4, 5]thieno[3, 2-d]pyrimidines, and thiazolylpyrazolo[3, 4-b]pyridines, which have potential applications in developing new drugs and materials (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Herbicide Development
Research has explored the utility of derivatives of nicotinic acid, such as aryl-formyl piperidinone compounds, in developing herbicides. These derivatives were synthesized and tested for their herbicidal activity, contributing to the development of new, potentially more efficient herbicides (Fu et al., 2021).
Alkaloid Synthesis
Nicotinic acid derivatives have been used in the synthesis of piperidine and pyrrolidine alkaloids found in tobacco. These synthetic pathways are significant for understanding and potentially manipulating the presence of these compounds in tobacco products (Felpin, Girard, Vo‐Thanh, Robins, Villieras, & Lebreton, 2001).
Library Synthesis
The compound has been used in the Bohlmann–Rahtz reaction to prepare 2,3,6-trisubstituted pyridines. These pyridines can be utilized in library synthesis, a method used in drug discovery for creating a large variety of potential pharmaceutical compounds (Bashford et al., 2003).
Industrial Applications
In the context of industrial applications, nicotinic acid, a closely related compound, has been reviewed for its production methods. This is important for its use as an essential nutrient and its applications in green chemistry (Lisicki, Nowak, & Orlińska, 2022).
Development of New Herbicides
Another study designed and synthesized N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, to discover new herbicides. Some of these compounds exhibited excellent herbicidal activity, indicating their potential in agricultural applications (Yu et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Propriétés
IUPAC Name |
2-piperidin-4-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQBLNZWNOGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















